![molecular formula C34H58N3O6P B12087375 (S)-phosphoric acid Mono-[3-(4-benzyloxy-phenyl)-2-octadec-9-enoylaMino-propyl] ester (aMMoniuM salt)](/img/structure/B12087375.png)
(S)-phosphoric acid Mono-[3-(4-benzyloxy-phenyl)-2-octadec-9-enoylaMino-propyl] ester (aMMoniuM salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-phosphoric acid Mono-[3-(4-benzyloxy-phenyl)-2-octadec-9-enoylaMino-propyl] ester (aMMoniuM salt) is a complex organic compound with significant potential in various scientific fields. This compound features a phosphoric acid ester linked to a benzyloxy-phenyl group and an octadec-9-enoylamino-propyl chain, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-phosphoric acid Mono-[3-(4-benzyloxy-phenyl)-2-octadec-9-enoylaMino-propyl] ester (aMMoniuM salt) typically involves multiple steps:
Formation of the Benzyloxy-phenyl Intermediate: This step involves the reaction of benzyl alcohol with a phenyl halide under basic conditions to form the benzyloxy-phenyl compound.
Synthesis of the Octadec-9-enoylamino-propyl Chain: This step involves the reaction of octadec-9-enoic acid with an amine to form the octadec-9-enoylamino-propyl intermediate.
Esterification with Phosphoric Acid: The final step involves the esterification of the benzyloxy-phenyl and octadec-9-enoylamino-propyl intermediates with phosphoric acid under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts and controlled temperatures, to increase yield and purity. The process may also include purification steps like recrystallization and chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-phosphoric acid Mono-[3-(4-benzyloxy-phenyl)-2-octadec-9-enoylaMino-propyl] ester (aMMoniuM salt) can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration and sulfuric acid (H2SO4) for sulfonation.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
(S)-phosphoric acid Mono-[3-(4-benzyloxy-phenyl)-2-octadec-9-enoylaMino-propyl] ester (aMMoniuM salt) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential as a biochemical probe and its interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of (S)-phosphoric acid Mono-[3-(4-benzyloxy-phenyl)-2-octadec-9-enoylaMino-propyl] ester (aMMoniuM salt) involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
(S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives: These compounds share a similar benzyloxy-phenyl structure and have been studied as GPR34 antagonists.
Benzylic Esters and Ethers: Compounds with benzylic esters and ethers exhibit similar reactivity and are used in various chemical applications.
Properties
Molecular Formula |
C34H58N3O6P |
|---|---|
Molecular Weight |
635.8 g/mol |
IUPAC Name |
diazanium;[2-[[(E)-octadec-9-enoyl]amino]-3-(4-phenylmethoxyphenyl)propyl] phosphate |
InChI |
InChI=1S/C34H52NO6P.2H3N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-34(36)35-32(29-41-42(37,38)39)27-30-23-25-33(26-24-30)40-28-31-20-17-16-18-21-31;;/h9-10,16-18,20-21,23-26,32H,2-8,11-15,19,22,27-29H2,1H3,(H,35,36)(H2,37,38,39);2*1H3/b10-9+;; |
InChI Key |
YUXUSBLJZCYPMN-TTWKNDKESA-N |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)NC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)COP(=O)([O-])[O-].[NH4+].[NH4+] |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)COP(=O)([O-])[O-].[NH4+].[NH4+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


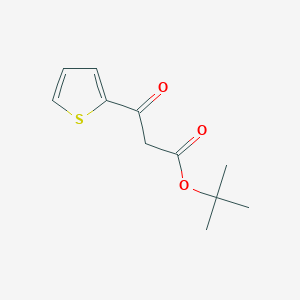


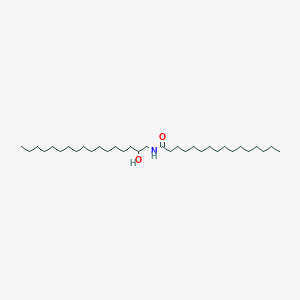


![1,3-Bis[(3,3,4,4,5,5,6,6,6-nonafluorohexyl)oxy]propan-2-ol](/img/structure/B12087340.png)
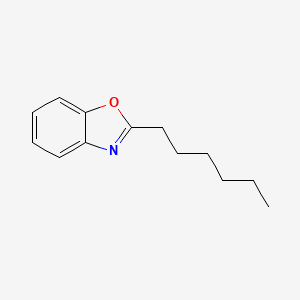
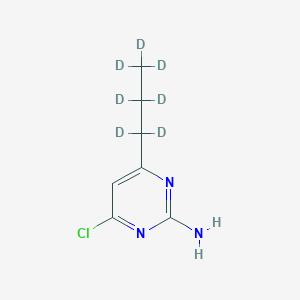
![[3,4,5-triacetyloxy-6-[4-[(E)-methoxyiminomethyl]phenoxy]oxan-2-yl]methyl acetate](/img/structure/B12087355.png)
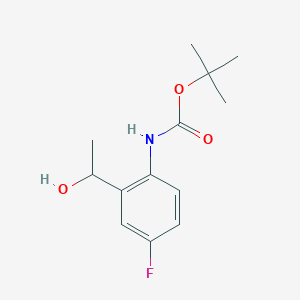

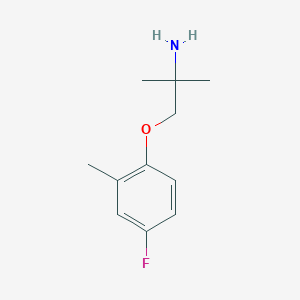
![4-bromo-3,5-dimethyl-1-[(oxan-4-yl)methyl]-1H-pyrazole](/img/structure/B12087370.png)
